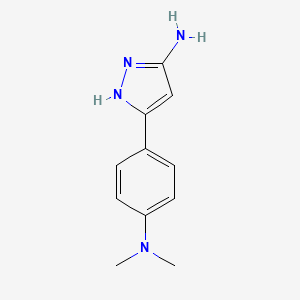

5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Molecular Reporting and Sensing

5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine has been studied for its applications in molecular reporting and sensing. Rurack and Bricks (2001) explored the compound as a potential molecular reporter. They found that in highly polar solvents, its charge-transfer state is partly quenched by fast intramolecular electron transfer, making it useful for multimodal signaling of chemical analytes (Rurack & Bricks, 2001).

Complexation Studies

The compound has been examined for its complexation properties. Vorozhtsov et al. (2020) reported its unusual complexation with copper(II) chloride. The study involved recrystallization from alcohols, resulting in pyrazoline ring opening by the thiosemicarbazone moiety (Vorozhtsov et al., 2020).

Synthesis of Metal Complexes

Al‐Hamdani and Al Zoubi (2015) utilized 5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine in the synthesis of new tridentate ligand metal complexes. They characterized these complexes and explored their potential biological activities against various bacterial species (Al‐Hamdani & Al Zoubi, 2015).

Antimicrobial and Antitumor Activities

El‐Borai et al. (2013) investigated the chemical behavior of a related compound, leading to the synthesis of pyrazolopyridine derivatives. These derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Optical Properties and Photodynamic Therapy

Ziminov et al. (2020) synthesized a novel zinc phthalocyanine derivative of 5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine. They studied its spectroscopic, photophysical, and photochemical properties, highlighting its potential as a photosensitizer for photodynamic therapy (Ziminov et al., 2020).

Synthesis of Novel Derivatives

Cocconcelli et al. (2010) described a method for synthesizing novel 4-fluoro-2H-pyrazol-3-ylamines, showcasing the versatility of this compound in creating derivatives with varied steric and electronic demands (Cocconcelli et al., 2010).

properties

IUPAC Name |

5-[4-(dimethylamino)phenyl]-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-15(2)9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVQGVJAMBZOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)